![molecular formula C16H21NO2S B2782302 N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide CAS No. 1428350-21-3](/img/structure/B2782302.png)
N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide
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Overview
Description
Furan and thiophene are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . They are used as building blocks in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of furan and thiophene derivatives involves various chemical reactions, including condensation, cyclization, and substitution . The exact method of synthesis would depend on the specific compound being synthesized .Molecular Structure Analysis
Furan and thiophene both have a five-membered ring structure. Furan contains an oxygen atom in the ring, while thiophene contains a sulfur atom .Chemical Reactions Analysis
Furan and thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The exact reactions would depend on the specific compound and the conditions .Physical And Chemical Properties Analysis
Furan and thiophene derivatives have diverse physical and chemical properties. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Synthesis Applications
One key application in organic synthesis is the development of methods for the synthesis of conjugated dienes from aromatic five-membered heterocycles, including furan and thiophene derivatives. Research conducted by Wenkert, Leftin, and Michelotti (1984) demonstrated that reacting furan and thiophene with certain magnesium bromides in the presence of nickel dichloride yields buta-1,3-dienes, primarily retaining the configuration. This process underscores the versatility of furan and thiophene derivatives in synthesizing complex organic molecules (Wenkert, Leftin, & Michelotti, 1984).
Materials Science Applications
In materials science, the electrochemical polymerization of thiophene-furan hybrids has been explored for enhancing the capacitance properties of polymer-based supercapacitors. Mo, Zhou, Ma, and Xu (2015) investigated the polymerization of 2-(thiophen-2-yl)furan, finding that it exhibited improved electrochemical capacitance properties in specific electrolytes, demonstrating the potential of furan-thiophene derivatives in energy storage technologies (Mo, Zhou, Ma, & Xu, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-16(2,3)9-15(18)17(10-13-6-7-19-12-13)11-14-5-4-8-20-14/h4-8,12H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXODEBOORIKQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide |
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